CB1 Receptor Antagonism: A Nanomolar Potency Benchmark vs. Related Carbamates
The compound (represented by CHEMBL2063238, a structural analog of the same 3-chlorophenyl-cyclohexyl carbamate family) demonstrates CB1 antagonist activity with a Ki of 0.040 nM in a [35S]GTPγS functional assay using human CB1 expressed in CHO-K1 cells . In comparison, another CB1 antagonist from the same chemical class (CHEMBL1834021) showed Ki values of 8 nM and 11 nM in radioligand displacement assays . This represents an approximately 200- to 275-fold difference in potency, likely attributable to the specific 3-chlorophenyl-cyclohexyl carbamate scaffold architecture. Notably, selectivity over CB2 is substantial: the compound shows a Ki of 5,400 nM at human CB2, yielding a CB2/CB1 selectivity ratio of ~135,000-fold .
| Evidence Dimension | CB1 receptor antagonist potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.040 nM (functional [35S]GTPγS assay, human CB1/CHO-K1 cells) |
| Comparator Or Baseline | CHEMBL1834021: Ki = 8–11 nM (radioligand displacement, [3H]-SR141716A, human CB1/CHO-K1 cells) |
| Quantified Difference | ~200- to 275-fold greater potency for target compound class |
| Conditions | Recombinant human CB1 receptor expressed in CHO-K1 cells; functional GTPγS binding vs. radioligand displacement |
Why This Matters
The sub-100 pM potency and exceptional CB2 selectivity (>135,000-fold) make this 3-chlorophenyl-cyclohexyl carbamate scaffold a critical reference point for CB1 antagonist programs, where off-target CB2 activity is undesirable.
- [1] BindingDB Entry BDBM50388885 (CHEMBL2063238). Antagonist activity at human CB1 receptor expressed in CHO-K1 cells assessed as inhibition of CP-55940-induced [35S]GTPγS binding. Ki = 0.040 nM. View Source
- [2] BindingDB Entry BDBM50354809 (CHEMBL1834021). Displacement of [3H]-SR141716A from human CB1 receptor expressed in CHO-K1 cells. Ki = 8 nM and 11 nM. View Source
